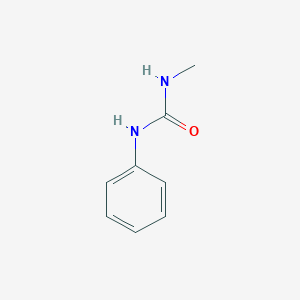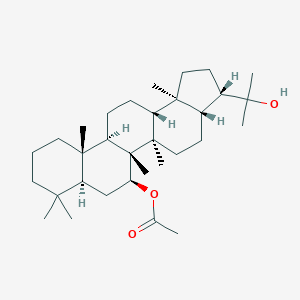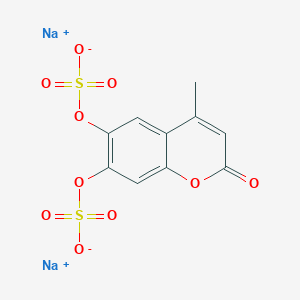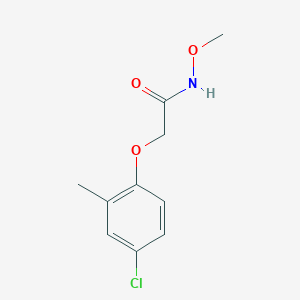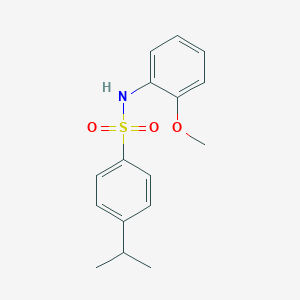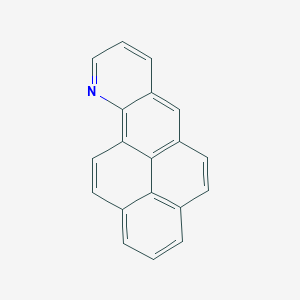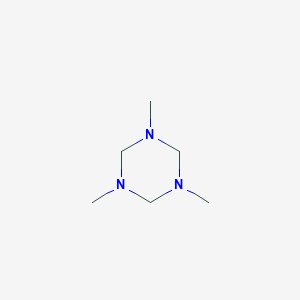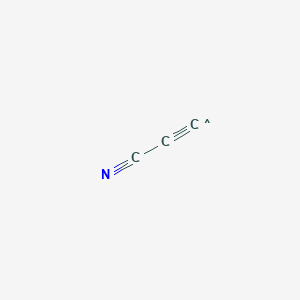
Cyanoethynyl radical
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanoethynyl radical (CCCN) is a highly reactive molecule that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields. The radical is composed of three carbon atoms and one nitrogen atom, with a linear structure that makes it an attractive candidate for various chemical reactions. In Additionally, we will list future directions for research on this radical.
Wissenschaftliche Forschungsanwendungen
Cyanoethynyl radical has a wide range of potential applications in scientific research, particularly in the field of chemistry. The radical can be used as a building block for the synthesis of various organic compounds, including polymers, dyes, and pharmaceuticals. Additionally, Cyanoethynyl radical can be used as a probe for studying chemical reactions and mechanisms due to its highly reactive nature. The radical has also been used in the development of new materials such as carbon nanotubes and graphene.
Wirkmechanismus
Cyanoethynyl radical is a highly reactive radical that can undergo various chemical reactions due to its unpaired electron. The radical can react with other molecules to form new compounds, including addition reactions, substitution reactions, and radical coupling reactions. Additionally, Cyanoethynyl radical can participate in radical polymerization reactions, where it acts as a chain initiator or terminator. The mechanism of action of Cyanoethynyl radical is complex and depends on the specific reaction conditions.
Biochemische Und Physiologische Effekte
Cyanoethynyl radical has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the radical can react with various biomolecules such as DNA and proteins, potentially leading to cellular damage. Additionally, Cyanoethynyl radical has been shown to have toxic effects on some organisms. More research is needed to fully understand the potential biochemical and physiological effects of Cyanoethynyl radical.
Vorteile Und Einschränkungen Für Laborexperimente
Cyanoethynyl radical has several advantages and limitations for lab experiments. One advantage is its high reactivity, which makes it an attractive candidate for studying chemical reactions and mechanisms. Additionally, Cyanoethynyl radical can be easily synthesized using simple methods, making it readily available for research. However, the radical's high reactivity also presents a limitation, as it can be difficult to control the reaction conditions. Additionally, Cyanoethynyl radical has a short half-life, which can make it challenging to study in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on Cyanoethynyl radical. One area of interest is the development of new synthetic methods for Cyanoethynyl radical that are more efficient and scalable. Additionally, further research is needed to fully understand the mechanism of action of Cyanoethynyl radical and its potential applications in various fields. Finally, more research is needed on the potential biochemical and physiological effects of Cyanoethynyl radical, particularly in relation to its potential toxicity.
Conclusion:
In conclusion, Cyanoethynyl radical is a highly reactive radical with unique chemical properties and potential applications in various fields. The synthesis of Cyanoethynyl radical is a challenging process that requires careful consideration of the reaction conditions. Cyanoethynyl radical has several advantages and limitations for lab experiments, and there are several future directions for research on this radical. Overall, Cyanoethynyl radical has significant potential for advancing scientific research and development in various fields.
Synthesemethoden
The synthesis of Cyanoethynyl radical is a challenging process that requires careful consideration of the reaction conditions. One of the most common methods for synthesizing Cyanoethynyl radical is through the reaction of cyanogen (NCCN) with acetylene (HCCH) in the gas phase. The reaction is exothermic and requires a high temperature of around 500°C. Additionally, the reaction must be carried out in the presence of a catalyst such as copper or silver to facilitate the formation of Cyanoethynyl radical. Other methods for synthesizing Cyanoethynyl radical include the reaction of cyanogen with ethynylmagnesium bromide and the reaction of cyanogen with acetylene in the presence of a plasma discharge.
Eigenschaften
CAS-Nummer |
12543-75-8 |
|---|---|
Produktname |
Cyanoethynyl radical |
Molekularformel |
C3N |
Molekulargewicht |
50.04 g/mol |
InChI |
InChI=1S/C3N/c1-2-3-4 |
InChI-Schlüssel |
URBHYAWCGWIELS-UHFFFAOYSA-N |
SMILES |
[C]#CC#N |
Kanonische SMILES |
[C]#CC#N |
Andere CAS-Nummern |
12543-75-8 |
Synonyme |
cyanoethynyl radical |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



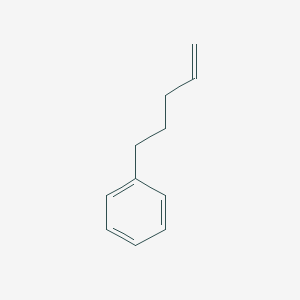
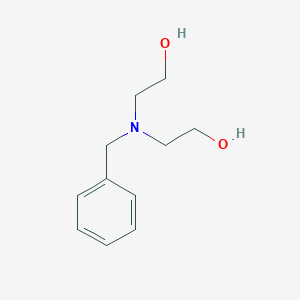
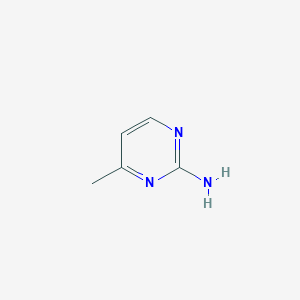
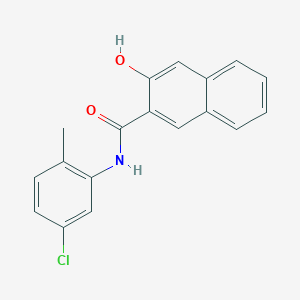
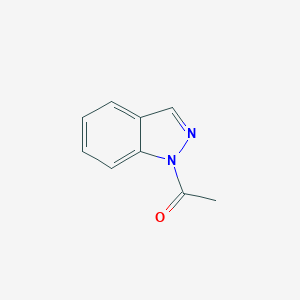
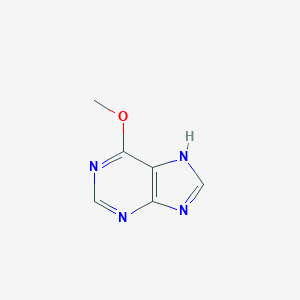
![Phenol, 4-[(4-aminophenyl)azo]-](/img/structure/B85512.png)
